Lp-PLA2-IN-5
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Overview
Description
Lp-PLA2-IN-5 is a compound that inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme linked to the formation of atherosclerotic plaques. This enzyme is associated with various cardiovascular diseases and is a target for therapeutic interventions aimed at reducing the risk of atherosclerosis and related conditions .
Preparation Methods
The synthetic routes and reaction conditions for Lp-PLA2-IN-5 are not extensively detailed in the available literature. general methods for synthesizing Lp-PLA2 inhibitors involve multi-step organic synthesis, including the formation of key intermediates and their subsequent functionalization. Industrial production methods typically involve optimizing these synthetic routes for scalability, yield, and purity .
Chemical Reactions Analysis
Lp-PLA2-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Lp-PLA2-IN-5 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Helps in understanding the role of Lp-PLA2 in cellular processes and its impact on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases by reducing the formation of atherosclerotic plaques.
Industry: Used in the development of diagnostic assays and therapeutic agents targeting Lp-PLA2 .
Mechanism of Action
Lp-PLA2-IN-5 exerts its effects by inhibiting the activity of Lp-PLA2. This enzyme is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein (LDL), which is susceptible to oxidative modification. By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine, a pro-inflammatory molecule, thereby reducing the risk of atherosclerosis .
Comparison with Similar Compounds
Similar compounds to Lp-PLA2-IN-5 include:
Darapladib: Another Lp-PLA2 inhibitor that has been studied for its effects on cardiovascular diseases.
Rilapladib: An Lp-PLA2 inhibitor investigated for its potential in treating atherosclerosis and cardiovascular disorders.
Atorvastatin: Although not an Lp-PLA2 inhibitor, it is a statin that reduces LDL cholesterol and has anti-inflammatory effects .
This compound is unique in its specific inhibition of Lp-PLA2, making it a valuable tool for studying the enzyme’s role in cardiovascular diseases and developing targeted therapies.
Properties
Molecular Formula |
C23H18F5N3O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(9S)-4-[[3,5-difluoro-4-[3-(trifluoromethyl)phenoxy]phenyl]methoxy]-10-oxa-1,5,7-triazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C23H18F5N3O4/c24-17-6-13(7-18(25)21(17)35-15-3-1-2-14(8-15)23(26,27)28)12-34-19-9-20-30-4-5-33-16(10-30)11-31(20)22(32)29-19/h1-3,6-9,16H,4-5,10-12H2/t16-/m0/s1 |
InChI Key |
WQTLAEMFJNYZHB-INIZCTEOSA-N |
Isomeric SMILES |
C1CO[C@H]2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Canonical SMILES |
C1COC2CN1C3=CC(=NC(=O)N3C2)OCC4=CC(=C(C(=C4)F)OC5=CC=CC(=C5)C(F)(F)F)F |
Origin of Product |
United States |
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